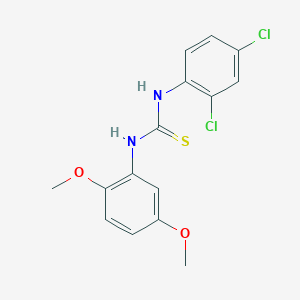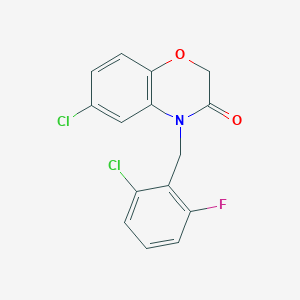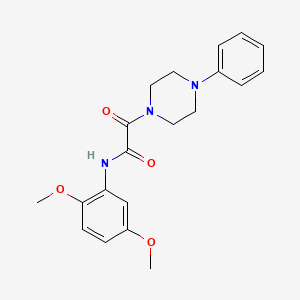
2-phenyl-N-(1-propyl-4-piperidinyl)butanamide
Vue d'ensemble
Description
2-phenyl-N-(1-propyl-4-piperidinyl)butanamide, also known as PPBP, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the sigma-1 receptor and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The sigma-1 receptor is a transmembrane protein that is widely distributed in the brain and other organs. 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide binds to the sigma-1 receptor with high affinity and acts as a selective antagonist, inhibiting the downstream signaling pathways that are activated by the receptor. This leads to various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of intracellular calcium levels.
Biochemical and Physiological Effects:
2-phenyl-N-(1-propyl-4-piperidinyl)butanamide has been shown to have various biochemical and physiological effects, including modulation of dopamine and glutamate release, regulation of calcium signaling, and neuroprotection against oxidative stress and excitotoxicity. 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide has also been found to have anti-inflammatory and anti-apoptotic effects in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N-(1-propyl-4-piperidinyl)butanamide has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its availability as a commercially synthesized compound. However, 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide also has some limitations, including its potential off-target effects, its short half-life, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide, including the development of more selective and potent sigma-1 receptor antagonists, the investigation of the role of sigma-1 receptors in other cellular processes, and the evaluation of the therapeutic potential of 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide in various neurological and psychiatric disorders. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide and its potential side effects and toxicity in vivo.
In conclusion, 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide is a chemical compound that has been extensively used in scientific research due to its selective antagonism of the sigma-1 receptor. It has various biochemical and physiological effects and has potential therapeutic applications in various neurological and psychiatric disorders. Future research on 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide is needed to further elucidate its molecular mechanisms and potential therapeutic uses.
Applications De Recherche Scientifique
2-phenyl-N-(1-propyl-4-piperidinyl)butanamide has been extensively used in scientific research due to its selective antagonism of the sigma-1 receptor. It has been found to have potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and addiction. 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide has also been used to study the role of sigma-1 receptors in cellular processes such as calcium signaling, oxidative stress, and protein folding.
Propriétés
IUPAC Name |
2-phenyl-N-(1-propylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-3-12-20-13-10-16(11-14-20)19-18(21)17(4-2)15-8-6-5-7-9-15/h5-9,16-17H,3-4,10-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZHONHXODPQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(CC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4771975.png)
![2-chloro-N-{3-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B4771980.png)
![N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4771989.png)
![1-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4771997.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)

![2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4772002.png)

![3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol](/img/structure/B4772010.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4772025.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4772043.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4772051.png)
